molecular formula C7H8ClFN2 B8787645 4-Chloro-6-(1-fluoroethyl)-5-methylpyrimidine

4-Chloro-6-(1-fluoroethyl)-5-methylpyrimidine

Cat. No.: B8787645
M. Wt: 174.60 g/mol
InChI Key: FNOVROJBBFRQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1-fluoroethyl)-5-methylpyrimidine is a useful research compound. Its molecular formula is C7H8ClFN2 and its molecular weight is 174.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

4-chloro-6-(1-fluoroethyl)-5-methylpyrimidine

InChI

InChI=1S/C7H8ClFN2/c1-4-6(5(2)9)10-3-11-7(4)8/h3,5H,1-2H3

InChI Key

FNOVROJBBFRQPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C(C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

DAST (0.436 mL, 3.30 mmol) was added to dichloromethane (DCM) (11 mL), cooled to −78° C. and treated dropwise with a solution of 1-(6-chloro-5-methyl-4-pyrimidinyl)ethanol (Intermediate 44, 380 mg, 2.201 mmol) in DCM (4 mL) under argon. The resulting mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by adding water (7 ml) and extracted with DCM (×2). The DCM layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by SP4 Biotage column chromatography eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (153 mg);
Name
Quantity
0.436 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
1-(6-chloro-5-methyl-4-pyrimidinyl)ethanol
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Intermediate 44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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